![molecular formula C14H16N2O2S B2831174 (Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)propionamide CAS No. 865180-66-1](/img/structure/B2831174.png)
(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)propionamide
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Description
“(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)propionamide” is a chemical compound. It is related to 3-allyl-6-methoxybenzo[d]thiazol-2(3H)-imine hydrobromide . The CAS number of the related compound is 1949836-65-0 .
Synthesis Analysis
The synthesis of related compounds involves the 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Molecular Structure Analysis
The molecular formula of the related compound is C11H13BrN2OS . The molecular weight is 301.20 .Chemical Reactions Analysis
The related compound has been used in the synthesis of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives .Scientific Research Applications
- BAN (Benzothiazole Azo Naphthalene) , a derivative of this compound, serves as a dual chemosensor for the rapid detection of mercury(II) ions in water .
Mercury(II) Ion Detection:
Large-Scale Synthesis of Benzo[b]thiophenes:
properties
IUPAC Name |
N-(6-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-4-8-16-11-7-6-10(18-3)9-12(11)19-14(16)15-13(17)5-2/h4,6-7,9H,1,5,8H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHJXKMOPICMNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N=C1N(C2=C(S1)C=C(C=C2)OC)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)propionamide |
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